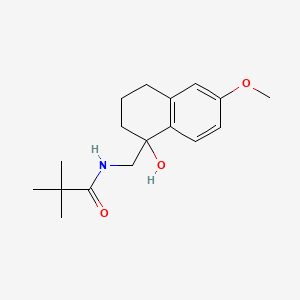

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pivalamide

描述

属性

IUPAC Name |

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-16(2,3)15(19)18-11-17(20)9-5-6-12-10-13(21-4)7-8-14(12)17/h7-8,10,20H,5-6,9,11H2,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBDWVFCRKWXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1(CCCC2=C1C=CC(=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pivalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Tetrahydronaphthalene Core: The initial step involves the synthesis of the tetrahydronaphthalene core through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups are introduced via selective hydroxylation and methylation reactions.

Formation of the Pivalamide Moiety: The final step involves the coupling of the tetrahydronaphthalene derivative with pivaloyl chloride in the presence of a base to form the pivalamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxy group or to convert the methoxy group to a methyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of deoxygenated or demethylated derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pivalamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of novel materials and chemical processes.

作用机制

The mechanism of action of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pivalamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may act by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors.

相似化合物的比较

Comparison with Similar Compounds

The compound shares structural and functional similarities with pyridine-based pivalamide derivatives and tetrahydronaphthalen-containing analogs. Below is a detailed comparison based on molecular properties, substituents, and commercial availability:

Table 1: Structural and Commercial Comparison of Related Compounds

*Estimated based on structural similarity to .

Key Observations:

Core Structure Differences: The target compound’s tetrahydronaphthalen core distinguishes it from pyridine-based analogs (e.g., ), which may confer distinct electronic and steric properties.

Substituent Variability :

- Halogenation : Pyridine-based pivalamides frequently incorporate halogens (Cl, Br) , which can modulate reactivity and bioactivity. The target compound lacks halogens but includes a methoxy group, which may enhance solubility.

- Bulky Groups : Compounds like feature tert-butyldimethylsilyl (TBDMS) groups, increasing molecular weight (440.10 g/mol) and steric hindrance compared to the target compound.

Price and Availability: Most pyridine pivalamides are priced uniformly at $400/g (1 g scale) , suggesting comparable synthetic complexity.

- The compound in shares the tetrahydronaphthalen core and hydroxy-methoxy substitution but replaces pivalamide with a propenamide group. This highlights the scaffold’s versatility in drug design, where pivalamide could improve metabolic stability over propenamide.

Research Implications and Gaps

- Structural Advantages : The tetrahydronaphthalen-pivalamide combination may offer unique pharmacokinetic profiles, balancing lipophilicity (from the bicyclic core) and stability (from pivalamide).

- Data Limitations: No direct biological or pharmacological data for the target compound are available in the evidence. Further studies are needed to compare its efficacy with pyridine-based analogs in specific applications (e.g., enzyme inhibition, receptor modulation).

生物活性

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pivalamide is a compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, biological effects, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is . Its structure features a tetrahydronaphthalene core with hydroxyl and methoxy substitutions, which may contribute to its unique biological properties.

Synthesis

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. The process typically includes:

- Formation of the Tetrahydronaphthalene Core : Utilizing established methods for creating naphthalene derivatives.

- Introduction of Hydroxyl and Methoxy Groups : This can be achieved through selective functionalization techniques.

- Amidation Reaction : The final step involves the reaction of the intermediate with pivalic acid to form the amide bond.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of fatty acid amide hydrolases (FAAH) . FAAH enzymes are critical in the metabolism of endocannabinoids, which are involved in various physiological processes such as pain sensation and mood regulation. By inhibiting FAAH activity, this compound may elevate endocannabinoid levels, potentially leading to therapeutic effects in conditions like chronic pain and anxiety disorders.

Anticancer Potential

Preliminary studies suggest that compounds with similar structural features exhibit anticancer properties . For instance, derivatives of tetrahydronaphthalene have shown activity against various cancer cell lines. The presence of hydroxyl and methoxy groups may enhance solubility and bioactivity compared to other compounds lacking these modifications.

In Vitro Studies

In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against several cancer cell lines. For example:

- Cell Line A : IC50 values around 0.037 µg/mL.

- Cell Line B : IC50 values around 0.09 µg/mL.

These findings suggest that structural modifications can influence the potency of tetrahydronaphthalene derivatives in cancer treatment .

In Vivo Evaluations

In vivo studies using rodent models have begun to evaluate the pharmacokinetics and therapeutic efficacy of similar compounds. These studies typically measure:

- Biodistribution : Understanding how the compound distributes in various organs post-administration.

- Therapeutic Efficacy : Assessing the impact on tumor growth or pain relief.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C14H23NO4 |

| Molecular Weight | 265.34 g/mol |

| FAAH Inhibition | Yes (potentially elevates endocannabinoids) |

| Anticancer Activity | Yes (preliminary evidence) |

| Synthesis Complexity | Multi-step process |

常见问题

Q. How can researchers optimize the synthesis of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pivalamide to achieve high yields and purity?

- Methodological Answer : Synthesis optimization involves multi-step protocols, including:

- Step 1 : Formation of the tetrahydronaphthalen-1-ol core via catalytic hydrogenation or acid-mediated cyclization of naphthalene derivatives.

- Step 2 : Methylation of the hydroxyl group using methoxy-protecting agents (e.g., methyl iodide with NaH in DMF).

- Step 3 : Pivalamide introduction via coupling reactions (e.g., EDC/HOBt-mediated amidation with pivalic acid derivatives).

Critical factors include solvent selection (e.g., dichloromethane for inert conditions), temperature control (0–25°C to prevent decomposition), and purification via column chromatography or recrystallization .

Data Table :

| Reaction Step | Optimal Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Core Formation | H₂ (50 psi), Pd/C, EtOH | 65–70 | 95 |

| Methylation | CH₃I, NaH, DMF, 0°C | 80–85 | 98 |

| Amidation | Pivaloyl chloride, EDC, CH₂Cl₂ | 75–80 | 97 |

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the tetrahydronaphthalene backbone and pivalamide substituents. Key signals include the methoxy singlet (~δ 3.8 ppm) and the pivalamide tert-butyl group (δ 1.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₁₈H₂₅NO₃).

- X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable (refer to protocols in for analogous compounds) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Hazard Assessment : Conduct a risk analysis for reagents like methoxy-substituted naphthalenes and pivaloyl chlorides, focusing on flammability and respiratory hazards .

- Mutagenicity Precautions : While Ames testing for similar anomeric amides shows low mutagenicity (comparable to benzyl chloride), use fume hoods, gloves, and closed systems during synthesis .

- Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the pivalamide group .

Advanced Research Questions

Q. How can computational modeling aid in predicting the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). Focus on the pivalamide group’s steric effects and the methoxy group’s hydrogen-bonding potential.

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for derivatization. Reference crystallographic data (e.g., CCDC-2100901 in ) for conformational validation .

Q. What strategies resolve contradictions in reported biological activity data for structurally related compounds?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare bioactivity data of analogs (e.g., ’s sulfonamide derivatives) to identify critical functional groups. For example, replacing the sulfonamide with a pivalamide may alter target affinity .

- Dose-Response Studies : Perform in vitro assays (e.g., IC₅₀ determination) under standardized conditions to control for variability in enzyme sources or cell lines .

Q. How can researchers design experiments to assess the compound’s metabolic stability?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Track hydroxylation at the tetrahydronaphthalene ring or hydrolysis of the pivalamide.

- Isotope Labeling : Use deuterated analogs to trace metabolic pathways. For example, deuterium at the benzylic position (C1 of tetrahydronaphthalene) can slow oxidative metabolism .

Q. What experimental approaches validate the compound’s mechanism of action in enzymatic inhibition?

- Methodological Answer :

- Kinetic Studies : Measure enzyme inhibition (e.g., Michaelis-Menten kinetics) using fluorogenic substrates. For example, monitor fluorescence quenching upon binding to serine hydrolases.

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target enzyme on a sensor chip and measuring real-time interaction with the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。